molecular formula C10H8FN3O2 B1488025 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1481567-35-4

1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1488025
CAS No.: 1481567-35-4
M. Wt: 221.19 g/mol
InChI Key: TUEWAAVYWNDUID-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound featuring a substituted phenyl group (3-fluoro-4-methoxy) at the 1-position of the triazole ring and an aldehyde functional group at the 4-position. This structure combines the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring, which may influence its electronic properties, solubility, and biological interactions. The aldehyde group is a reactive site for further derivatization, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-16-10-3-2-8(4-9(10)11)14-5-7(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEWAAVYWNDUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(N=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the triazole family, known for its diverse biological activities. The triazole ring structure has been extensively studied for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this compound, synthesizing existing research findings and case studies.

The molecular formula of 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is C10H8FN3O3C_{10}H_{8}FN_{3}O_{3}, with a molecular weight of 237.19 g/mol. The compound exhibits a boiling point of approximately 469.9 °C and a predicted pKa of 3.19 .

The mechanism of action for compounds containing a triazole ring typically involves interactions with biological targets such as enzymes and receptors. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to inhibition or modulation of enzymatic activity. This interaction is crucial for the compound's pharmacological effects .

Antimicrobial Activity

Triazole derivatives are recognized for their broad-spectrum antimicrobial properties. Studies have shown that 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde demonstrates significant antifungal and antibacterial activities. For instance, the compound has been tested against various bacterial strains and fungal pathogens, showing effective inhibition comparable to standard antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Research indicates that 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits antiproliferative effects against several cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeEvidence/FindingsReference
AntimicrobialEffective against bacterial strains ,
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde on leukemia cell lines (SR, MOLT-4). The findings indicated that the compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, the compound was tested against various pathogenic strains. Results showed a notable zone of inhibition, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde have shown promising results against breast cancer (MCF-7) with IC50 values around 33 µM. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival, such as ERK1/2 and NF-kB pathways .

Antimicrobial Properties
Triazoles are recognized for their antimicrobial efficacy. The incorporation of fluorine in the structure enhances lipophilicity and membrane permeability, leading to improved activity against both Gram-positive and Gram-negative bacteria as well as fungi. Studies have demonstrated that similar triazole derivatives exhibit potent activity against resistant strains of bacteria .

Material Science

Fluorinated Triazoles in Polymer Chemistry
The unique properties of fluorinated triazoles have been explored in the development of advanced materials. These compounds can be used as building blocks for polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices has shown to improve material performance under extreme conditions .

ActivityCell Line/PathogenIC50/Activity LevelMechanism
AnticancerMCF-733 µMInhibition of ERK1/2 and NF-kB pathways
AntimicrobialVarious pathogensVariesDisruption of cell wall synthesis
AntifungalCandida spp.ModerateInhibition of ergosterol biosynthesis

Case Studies

Case Study 1: Anticancer Efficacy
A study focusing on fluorinated triazoles demonstrated their ability to inhibit the growth of multiple cancer types. The incorporation of trifluoromethyl groups significantly enhanced their cytotoxic potential against MCF-7 cells, suggesting that structural modifications can lead to improved therapeutic agents .

Case Study 2: Antimicrobial Efficacy
Another investigation revealed that a series of triazole derivatives showed promising results against resistant strains of bacteria, highlighting their potential in treating infections where traditional antibiotics fail. The study emphasized the importance of structural modifications in enhancing antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The substituents on the phenyl ring significantly affect the compound’s physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Phenyl Ring Key Features Reference
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Fluoro Lacks methoxy group; reduced electron-donating effects, potentially lower solubility
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Methoxy Lacks fluorine; weaker electron-withdrawing effects, altered reactivity
1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 3-Chloro, 4-fluoro (pyrazole core) Pyrazole instead of triazole; different tautomerism and hydrogen-bonding capacity
  • Key Insight : The 3-fluoro-4-methoxy substitution in the target compound balances electron-withdrawing and electron-donating effects, which may enhance stability and intermolecular interactions compared to analogs with single substituents .

Heterocyclic Core Variations

The choice of heterocycle (triazole vs. pyrazole) impacts biological activity and chemical behavior:

Compound Name Heterocycle Activity/Property Reference
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde 2H-Triazole Exhibits α-glycosidase inhibition due to aldehyde-enzyme Schiff base formation
1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde Pyrazole Pyrazole derivatives often show antimicrobial and anti-inflammatory activities
  • Key Insight : Triazole derivatives, particularly those with aldehydes, are more effective in enzyme inhibition (e.g., α-glycosidase) compared to pyrazole analogs, likely due to the triazole’s ability to form stable hydrogen bonds and π-π interactions .

Aldehyde Group Reactivity

The aldehyde group enables diverse reactions (e.g., condensation, Schiff base formation):

  • Synthesis of Schiff Bases : The target compound reacts with amines to form Schiff bases, a trait shared with 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde .
  • Biological Activity : Aldehyde-containing triazoles, such as 2-phenyl-2H-triazole-4-carbaldehyde, inhibit enzymes by forming covalent adducts with lysine residues .

Physicochemical Data

  • Melting Point : 1-(4-Methoxyphenyl)-1H-triazole-4-carbaldehyde melts at ~95–100°C .
  • Solubility: Methoxy groups improve solubility in polar solvents (e.g., ethanol), whereas fluorine may reduce it slightly .

Preparation Methods

Multicomponent Reaction Using Aldehydes, Nitroalkanes, and Sodium Azides

A recent metal-free, one-pot, multicomponent protocol enables the synthesis of 1,2,3-triazoles from aldehydes, nitroalkanes, and sodium azides in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond-donating solvent. This method sequentially forms one carbon–carbon and two carbon–nitrogen bonds under mild conditions, providing excellent regioselectivity and high yields.

  • Reaction conditions: Room temperature, HFIP solvent, no metal catalyst.
  • Advantages: Metal-free, operational simplicity, broad substrate scope, gram-scale synthesis feasible.
  • Relevance: This method can be adapted for synthesizing 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde by selecting the corresponding 3-fluoro-4-methoxybenzaldehyde as the aldehyde component.
Parameter Details
Solvent 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Temperature Room temperature
Catalyst None (metal-free)
Reaction time Variable, typically a few hours
Yield Generally high (up to 90% reported)
Functional group tolerance High, including aldehydes, fluoro, methoxy

This approach was demonstrated in the synthesis of various 1,2,3-triazoles with aldehyde functionalities and aromatic substitutions, highlighting its suitability for the target compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Functional Group Transformations

The classical "Click" chemistry approach involves the copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and an alkyne to form 1,4-disubstituted 1,2,3-triazoles. For the target compound:

  • Step 1: Synthesis of the azide intermediate from 3-fluoro-4-methoxyphenyl derivatives (e.g., via tosylation followed by nucleophilic substitution with sodium azide).
  • Step 2: Cycloaddition with an alkyne bearing a formyl group or subsequent oxidation to introduce the aldehyde at the 4-position of the triazole ring.
  • Step 3: Purification and characterization.

This method benefits from:

  • High regioselectivity (1,4-substitution).
  • Mild reaction conditions (room temperature to mild heating).
  • Wide applicability to various substituted aromatic azides and alkynes.
Step Reagents/Conditions Yield (%) Notes
Azide synthesis NaN3, DMF, 70°C, 3 h ~78 From tosylated aromatic precursor
CuAAC reaction CuI, Et3N, MeCN, RT, 3 h 76-82 Formation of 1,2,3-triazole core
Aldehyde introduction Either via alkyne with aldehyde or oxidation post-CuAAC Variable Requires careful control to preserve aldehyde

This strategy was successfully applied to synthesize various 1H-1,2,3-triazole derivatives with aromatic substitutions and aldehyde groups, with yields ranging from 76% to 82% for the triazole formation step.

Suzuki–Miyaura Cross-Coupling for Aromatic Substitution

To introduce the 3-fluoro-4-methoxyphenyl group onto the triazole ring, Suzuki–Miyaura cross-coupling reactions between arylboronic acids and halogenated triazole intermediates are employed.

  • Reaction conditions: Pd(OAc)2 catalyst (5 mol%), K2CO3 base, THF/H2O (3:1), 85–90°C, 10–12 h.
  • Yields: Good to excellent (82–91%).
  • Advantages: Allows installation of diverse aromatic groups with electron-donating or withdrawing substituents.
  • Application: Coupling of 4-bromotriazole derivatives with 3-fluoro-4-methoxyphenylboronic acid to yield the target compound.
Parameter Details
Catalyst Pd(OAc)2 (5 mol%)
Base K2CO3 (3 equiv)
Solvent THF/H2O (3:1)
Temperature 85–90°C
Reaction time 10–12 hours
Yield 82–91%

This method is critical for the late-stage functionalization of the triazole core with the desired aromatic substituent.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Multicomponent Reaction Aldehyde, nitroalkane, sodium azide, HFIP Metal-free, mild, scalable Up to 90 Suitable for aldehyde-containing triazoles
CuAAC "Click" Chemistry Azide, alkyne, CuI, Et3N, MeCN, RT High regioselectivity, mild 76–82 Requires azide intermediate synthesis
Suzuki–Miyaura Cross-Coupling Pd(OAc)2, K2CO3, THF/H2O, 85–90°C, 10–12 h Versatile aromatic substitution 82–91 For installing 3-fluoro-4-methoxyphenyl group

Detailed Research Findings and Notes

  • The multicomponent HFIP-mediated synthesis provides a green, metal-free alternative with excellent functional group tolerance, especially important for sensitive aldehyde groups.
  • CuAAC remains the most widely used and reliable method for constructing 1,2,3-triazole rings with high regioselectivity, enabling the introduction of diverse substituents through azide and alkyne precursors.
  • Suzuki–Miyaura cross-coupling is essential for the late-stage introduction of the 3-fluoro-4-methoxyphenyl moiety, with palladium catalysis providing high yields and functional group compatibility.
  • The combination of these methods allows modular, stepwise synthesis of complex triazole derivatives such as 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde.
  • Characterization techniques including ^1H NMR, ^13C NMR, ^19F NMR, HRMS, and IR spectroscopy confirm the structure and purity of intermediates and final compounds.

Q & A

Q. Table 1: Representative Reaction Conditions

Starting MaterialReagents/ConditionsYieldReference
o-Nitroaniline derivativeCuSO₄, sodium ascorbate, ethanol, 100°C, 2 h85–96%
1-(3-Fluorophenyl)triazolePOCl₃, DMF, 0°C → RT, 12 h78%

Advanced: How can electronic effects of the 3-fluoro-4-methoxyphenyl substituent influence crystallographic packing?

Answer:
The electron-withdrawing fluoro and electron-donating methoxy groups create dipole moments that stabilize crystal lattices via:

  • C–H···F interactions : Fluorine acts as a hydrogen-bond acceptor, contributing to layered packing motifs .
  • π-π stacking : The methoxy group enhances aromatic interactions between adjacent triazole rings (distance: 3.5–3.8 Å) .

Methodological Note : Use SHELXL (v2018+) for refinement, employing anisotropic displacement parameters for fluorine and oxygen atoms. Validate packing motifs with Mercury 4.0 or CrystalExplorer .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Answer:
Discrepancies between solution-state NMR and solid-state XRD data often arise from:

  • Dynamic effects in solution : Conformational flexibility of the methoxyphenyl group may lead to averaged NMR signals. Use variable-temperature NMR (VT-NMR) to probe rotational barriers .
  • Crystal packing distortions : Compare XRD-derived torsion angles with DFT-optimized gas-phase structures (e.g., Gaussian 16 at B3LYP/6-31G* level). Discrepancies >5° indicate solid-state packing influences .

Q. Table 2: Example Data Reconciliation

ParameterNMR (Solution)XRD (Solid-State)DFT Calculation
C–F bond lengthN/A1.34 Å1.33 Å
Dihedral angle (Ph-OCH₃)12° ± 3°10°

Basic: How can low solubility in aqueous media be mitigated for biological assays?

Answer:
The compound’s hydrophobicity (LogP ~2.8) limits aqueous solubility. Strategies include:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies .
  • Prodrug derivatization : Synthesize Schiff base derivatives (e.g., hydrazones) to enhance solubility while retaining bioactivity .

Validation : Monitor stability via HPLC (C18 column, 70:30 MeOH/H₂O, 254 nm) to ensure no degradation in co-solvent systems .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic additions?

Answer:
The aldehyde group is susceptible to nucleophilic attack. Use Density Functional Theory (DFT) to:

  • Calculate Fukui indices (ff^-) to identify electrophilic sites (highest at C4 of the aldehyde: f=0.12f^- = 0.12) .
  • Simulate transition states for reactions with amines or hydrazines using ORCA 5.0 (RIJCOSX approximation).

Q. Table 3: Predicted Reactivity

NucleophileΔG‡ (kcal/mol)Product Stability (eV)
Methylamine18.3-4.2
Hydrazine15.7-5.1

Advanced: How does the fluoromethoxy substitution pattern affect pharmacological activity?

Answer:
The 3-fluoro-4-methoxy motif enhances:

  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ increased by 40% vs. non-fluorinated analogs) .
  • Target affinity : Docking studies (AutoDock Vina) show the methoxy group forms hydrogen bonds with kinase ATP pockets (ΔG = -9.2 kcal/mol) .

Experimental Design : Validate via enzyme inhibition assays (e.g., kinase panel) and compare IC₅₀ values against des-fluoro/methoxy analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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